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Aurilol, a novel cytotoxic bromotriterpene polyether isolated from the sea hare Dolabella

auricularia, presents a formidable challenge in stereochemical assignment due to its complex

cyclic and acyclic systems containing multiple stereocenters, including quaternary carbons.[1]

[2] This guide provides a comprehensive overview of the determination of aurilol's intricate

three-dimensional structure, a critical aspect for its potential therapeutic applications. The

complete stereostructure was ultimately assigned through a combination of spectroscopic

analysis, chemical degradation, and, decisively, through its first asymmetric total synthesis.[1]

Initial Structure Elucidation from Natural Product
The gross structure of aurilol was initially established as a bromotriterpene containing four

ether rings through extensive spectroscopic analysis.[2] The primary challenge lay in

determining the relative and absolute configurations of its numerous stereocenters.

Relative Stereochemistry of Rings A and B
The relative stereochemistry of the A and B rings was deduced from a combination of ¹H-¹H

coupling constants and Nuclear Overhauser Effect Spectroscopy (NOESY) data.[2] These non-

invasive NMR techniques provided insights into the spatial proximity of protons within the

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1251647?utm_src=pdf-interest
https://www.benchchem.com/product/b1251647?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ja050123p
https://pubs.acs.org/doi/pdf/10.1021/np970514k
https://www.benchchem.com/product/b1251647?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ja050123p
https://www.benchchem.com/product/b1251647?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/np970514k
https://pubs.acs.org/doi/pdf/10.1021/np970514k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Pair NOESY Correlation
¹H-¹H Coupling

Constant (J)

Inferred

Stereochemical

Relationship

H-1 / H-3 Observed - 1,3-diaxial relationship

H-1 / H-7 Observed -

Proximity suggesting

a specific ring

conformation

H-3 / H-7 Observed -

Reinforces the

proposed

conformation of the

A/B ring system

H-8b / H-26 Observed -

Indicated proximity of

the axial methyl group

and H-8b

H-8b / H-27 Observed -

Indicated proximity of

the axial methyl group

and H-8b

H-26 / H-27 Observed -

Confirmed the gem-

dimethyl group

orientation

H-7 / H-8b - 11.2 Hz

Large coupling

constant indicative of

a trans-diaxial

relationship

Based on these data, the relative configuration at C3, C6, C7, and C10 was proposed as 3R,
6R, 7S, and 10R.[2]

Relative Stereochemistry of Ring C
The stereochemistry of the C ring was determined by chemical degradation. Ozonolysis of

aurilol followed by reduction and acetylation yielded two diastereomeric products. Comparison

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/np970514k
https://www.benchchem.com/product/b1251647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of the ¹H NMR spectra of these synthetic products with that of the natural product derivative

allowed for the assignment of the relative stereochemistry of ring C as trans.[2]

Absolute Stereochemistry
The absolute configuration of the secondary hydroxyl groups at C7 and C22 was determined

using a modified Mosher's method.[2] This chemical derivatization technique allows for the

assignment of absolute stereochemistry by analyzing the ¹H NMR chemical shift differences

between the (R)- and (S)-MTPA esters of the alcohol. The results established the absolute

stereochemistry of C7 as S and C22 as R.[2] Combining this with the relative stereochemistry

determined for the ring systems, the absolute configuration of five stereocenters in aurilol was

assigned as 3R, 6R, 7S, 10R, and 22R.[2]

Definitive Stereochemical Assignment through Total
Synthesis
While spectroscopic and chemical methods provided a strong foundation, the complete and

unambiguous determination of aurilol's stereostructure, particularly at the quaternary carbons

within the acyclic portions, necessitated its total synthesis.[1] The first asymmetric total

synthesis of (+)-aurilol not only confirmed the previously assigned stereocenters but also

definitively established the remaining unknown configurations.[1]

The synthetic strategy involved a highly regio- and stereocontrolled biogenetic-like formation of

the A-D ether rings.[1] This approach allowed for the precise installation of each stereocenter,

ultimately leading to a synthetic sample with identical spectroscopic data and specific rotation

to the natural product, thereby confirming the complete stereostructure of (+)-aurilol.[1] The

synthesis revealed the previously unknown relative configuration to be erythro.[1]

Experimental Protocols
Modified Mosher's Method for Absolute Stereochemistry
of C7 and C22
Objective: To determine the absolute configuration of the secondary alcohols at C7 and C22.

Procedure:
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A sample of aurilol is dissolved in pyridine.

The solution is divided into two equal portions.

To one portion, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) is

added.

To the second portion, (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-

Cl) is added.

The reactions are allowed to proceed to completion, yielding the (S)- and (R)-MTPA esters of

aurilol, respectively.

The products are purified by chromatography.

¹H NMR spectra are recorded for both the (S)- and (R)-MTPA esters.

The chemical shifts (δ) of the protons adjacent to the newly formed ester linkage are

carefully measured.

The difference in chemical shifts (Δδ = δS - δR) is calculated for these protons.

A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on

the other side allows for the assignment of the absolute configuration of the alcohol.

Diagrams
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Caption: Workflow for the stereochemical elucidation of aurilol.
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Caption: Logical flow of the modified Mosher's method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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